N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Mode of Action
It’s worth noting that compounds with similar structures have been involved inSuzuki–Miyaura coupling reactions , a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of biaryls, poly-aryls, and hetero-aryls .
Biochemical Pathways
Based on its potential interaction with cytochrome p450 2a6 , it could influence the metabolic pathways of various drugs and xenobiotics.
Result of Action
Its potential interaction with cytochrome p450 2a6 suggests it could influence the metabolism of various drugs and xenobiotics, potentially altering their efficacy and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multiple steps. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding thioamide. The thioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structure can be exploited in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: Shares the furan and pyridine rings but lacks the butanamide group.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring instead of the butanamide group.
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is unique due to the presence of both the furan and pyridine rings along with the butanamide group. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-17(15-8-4-3-5-9-15)20(23)22-14-16-10-6-12-21-19(16)18-11-7-13-24-18/h3-13,17H,2,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIIIAWOFXVFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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